

# detailed protocol for in vivo DSP crosslinking in cultured cells

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# Application Note: In Vivo DSP Crosslinking in Cultured Cells

Audience: Researchers, scientists, and drug development professionals.

## Introduction

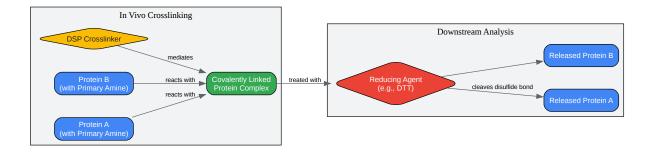
Dithiobis(succinimidyl propionate) (DSP), also known as Lomant's reagent, is a cell-permeable, homobifunctional, and thiol-cleavable crosslinker.[1][2] It is a valuable tool for capturing transient and weak protein-protein interactions within a living cell.[3] DSP contains two N-hydroxysuccinimide (NHS) esters that react with primary amines (like the side chain of lysine residues or the N-terminus of a protein), forming stable amide bonds.[4] The 12.0 Å spacer arm of DSP contains a disulfide bond, which can be easily cleaved by reducing agents such as dithiothreitol (DTT) or  $\beta$ -mercaptoethanol, allowing for the dissociation of crosslinked complexes for downstream analysis.[4][5] This application note provides a detailed protocol for performing in vivo DSP crosslinking in cultured mammalian cells, followed by cell lysis and preparation for downstream applications like immunoprecipitation and mass spectrometry.

## Signaling Pathway and Mechanism of Action

DSP facilitates the covalent linkage of proteins that are in close proximity within the cell. The NHS esters at both ends of the DSP molecule react with primary amine groups on interacting proteins, forming a stable covalent bridge. This "freezes" the protein-protein interaction,



allowing for subsequent isolation and identification of the interacting partners. The disulfide bond in the spacer arm is the key to the reversibility of the crosslinking, which is crucial for analyzing the individual components of the crosslinked complex.



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Figure 1: Mechanism of DSP crosslinking and cleavage.

## **Experimental Protocols**

This protocol is a general guideline and may require optimization for specific cell types and protein complexes of interest.

#### **Materials**

- Cells: Cultured mammalian cells grown to 80-90% confluency.[6]
- DSP (Dithiobis(succinimidyl propionate)): Store at -20°C, protected from moisture.[7]
- Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
- Phosphate-Buffered Saline (PBS): Calcium and magnesium-free for washing.
- Crosslinking Buffer: PBS or other amine-free buffers (e.g., HEPES) with a pH of 7.0-9.0.[7][8]



- Quenching Buffer: Tris-HCl, pH 7.4.
- Lysis Buffer: RIPA buffer or NP-40 buffer containing protease and phosphatase inhibitors.[9]
- Reducing Agent: DTT or β-mercaptoethanol for cleaving crosslinks.

## **Protocol**

- Cell Preparation:
  - Culture cells to the desired confluency (typically 80-90%).[6]
  - Wash the cells twice with ice-cold PBS to remove any amine-containing media components.
- DSP Crosslinking Solution Preparation:
  - Allow the vial of DSP to equilibrate to room temperature before opening to prevent condensation.
  - Immediately before use, prepare a stock solution of DSP in anhydrous DMSO or DMF. A common stock concentration is 100 mM (40 mg of DSP in 1 mL of DMSO).[5]
  - Dilute the DSP stock solution into pre-warmed (37°C) crosslinking buffer to the desired final concentration. Add the DSP/DMSO stock drop-wise while mixing to ensure it dissolves completely.[5] The final concentration of DSP may need to be optimized, with ranges from 0.1 mM to 2 mM being commonly used.[3][7][10]
- In Vivo Crosslinking:
  - Aspirate the final PBS wash from the cells.
  - Add the DSP crosslinking solution to the cells.
  - Incubate at room temperature for 30-45 minutes or on ice for 2 hours.[6][7] Incubation at 37°C for 30 minutes has also been reported.[10][11]
- Quenching the Reaction:



- Aspirate the DSP crosslinking solution.
- Add quenching buffer (e.g., 20 mM Tris-HCl, pH 7.4) to the cells to stop the crosslinking reaction by reacting with any unreacted DSP.[5]
- Incubate for 15 minutes at room temperature.[5][7]
- Cell Lysis:
  - Wash the cells twice with ice-cold PBS.
  - Add ice-cold lysis buffer containing protease and phosphatase inhibitors to the cells. [5][9]
  - Incubate on ice for 10-30 minutes with occasional agitation to ensure complete lysis.[3][5]
  - Scrape the cells and transfer the lysate to a microcentrifuge tube.
  - Centrifuge the lysate at high speed (e.g., 20,000 x g) for 5-10 minutes at 4°C to pellet cell debris.[3]
  - Collect the supernatant, which contains the crosslinked protein complexes. The cell pellet can be stored at -80°C after quenching if the protocol needs to be paused.[12]
- Downstream Processing:
  - The cleared lysate is now ready for downstream applications such as immunoprecipitation.
  - To cleave the crosslinks for analysis by SDS-PAGE and Western blotting, add a reducing agent like DTT (final concentration of 10-50 mM) and incubate at 37°C for 30 minutes, or add β-mercaptoethanol to the SDS-PAGE sample buffer and heat at 100°C for 5 minutes.
    [13]

## **Data Presentation**

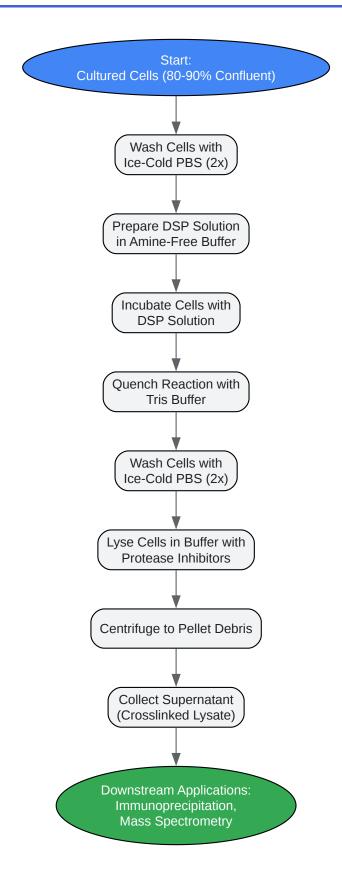
The optimal conditions for DSP crosslinking can vary depending on the specific protein-protein interactions being studied. It is recommended to perform a titration of DSP concentration and incubation time to determine the optimal conditions for your experiment.



Parameter	Recommended Range	Source
DSP Stock Solution	10-100 mM in anhydrous DMSO or DMF	[5][7][8]
Final DSP Concentration	0.1 - 2 mM	[3][7][10]
Incubation Temperature	4°C, Room Temperature, or 37°C	[6][7][10]
Incubation Time	30-45 minutes (RT or 37°C), 2-3 hours (4°C)	[6][7][10]
Quenching Reagent	Tris-HCl	[5][7][8]
Quenching Concentration	20 - 200 mM	[5][7]
Quenching Time	10 - 15 minutes	[5][7]

# **Experimental Workflow**





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Figure 2: Experimental workflow for in vivo DSP crosslinking.



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